2-Bromo-1-(difluoromethyl)-3-methylbenzene

Description

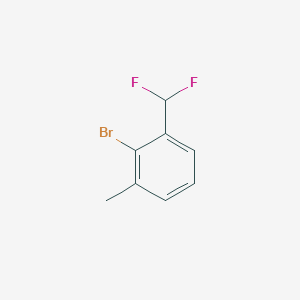

2-Bromo-1-(difluoromethyl)-3-methylbenzene (CAS: CID 84686326) is a halogenated aromatic compound with the molecular formula C₈H₇BrF₂. Its structure features a bromine atom at the 2-position, a difluoromethyl group at the 1-position, and a methyl substituent at the 3-position of the benzene ring. The SMILES notation is CC1=C(C(=CC=C1)C(F)F)Br, and its InChIKey is MVZONGSQVAHXIJ-UHFFFAOYSA-N .

This compound is part of a broader class of halogenated aromatics, where fluorine and bromine substitutions are strategically placed to modulate electronic, steric, and physicochemical properties. Such modifications are critical in medicinal chemistry and agrochemical development due to their influence on bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name |

2-bromo-1-(difluoromethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZONGSQVAHXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-methylbenzene typically involves the bromination of 1-(difluoromethyl)-3-methylbenzene. This reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The difluoromethyl group can be reduced to form a methyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

Substitution Reactions: Products include 2-hydroxy-1-(difluoromethyl)-3-methylbenzene, 2-amino-1-(difluoromethyl)-3-methylbenzene, and 2-alkoxy-1-(difluoromethyl)-3-methylbenzene.

Oxidation Reactions: Products include 2-bromo-1-(difluoromethyl)-3-methylbenzoic acid and 2-bromo-1-(difluoromethyl)-3-methylbenzaldehyde.

Reduction Reactions: Products include 2-bromo-1-methyl-3-methylbenzene.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It serves as a precursor for the synthesis of compounds with potential biological activity.

Medicine: It is used in the synthesis of drug candidates and in medicinal chemistry research to explore new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-methylbenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the difluoromethyl group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to bind to specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-1-(difluoromethyl)-3-methylbenzene with four related compounds, highlighting key structural and functional differences:

Key Observations:

- Halogen Diversity : The target compound’s difluoromethyl group reduces basicity and enhances metabolic stability compared to bromomethyl or chlorinated analogs .

- Polarity : Multi-halogenated derivatives (e.g., 2-bromo-3-chloro-4-fluoro-1-methylbenzene) show increased polarity, favoring agrochemical applications where water solubility is critical .

Biological Activity

Overview

2-Bromo-1-(difluoromethyl)-3-methylbenzene, also known as 1-(2-bromo-1,1-difluoroethyl)-3-methylbenzene, is an aromatic compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl group attached to a methyl-substituted benzene ring. This compound has garnered attention for its potential biological activities and applications in organic synthesis and medicinal chemistry.

- Molecular Formula : C9H8BrF2

- Molecular Weight : 235.07 g/mol

- Structural Features : The compound features a bromine atom and a difluoromethyl group, which influence its reactivity and interactions with biological systems.

The biological activity of this compound is largely attributed to the presence of the bromine and difluoromethyl groups. These substituents can participate in various chemical transformations, affecting the compound's interactions with biological targets. The difluoromethyl group enhances lipophilicity, which may influence absorption and distribution in biological systems .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structural motifs. For instance, fluorinated compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells. A study indicated that compounds with difluoromethyl groups exhibited significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition Studies

Fluorinated aromatic compounds are often investigated for their ability to inhibit specific enzymes involved in cancer progression. For example, the introduction of fluorine atoms has been shown to enhance the potency of inhibitors targeting histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer . The unique structure of this compound may allow it to act as an effective inhibitor against similar targets.

Case Study 1: Antitumor Activity

A study focusing on fluorinated benzene derivatives demonstrated that compounds with difluoromethyl groups showed IC50 values in the low micromolar range against several tumor cell lines. The introduction of bromine further enhanced these effects due to increased electron-withdrawing capacity, which is critical for binding interactions with target proteins .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 1.85 | HDAC |

| Similar Fluorinated Compound | 0.57 | HDAC |

Case Study 2: Lipophilicity and Drug Design

Research has shown that the presence of difluoromethyl groups can significantly alter the pharmacokinetic properties of compounds. For example, a comparative analysis indicated that difluoromethyl-substituted compounds had higher logP values than their non-fluorinated counterparts, suggesting improved membrane permeability which is advantageous for drug formulation .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-1-(difluoromethyl)-3-methylbenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, selective bromination at the 2-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. The difluoromethyl group may be introduced via halogen exchange (e.g., using ClCFH and subsequent fluorination) or via direct electrophilic substitution. Reaction optimization should focus on:

- Temperature control : Excessive heat may lead to decomposition of the difluoromethyl group.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic substitution efficiency.

- Catalyst screening : Lewis acids like AlCl improve regioselectivity for bromination .

Q. How should researchers purify and characterize this compound?

Methodological Answer:

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) to isolate the compound. Confirm purity via HPLC (>95% by area) or GC-MS.

- Characterization :

- NMR : H NMR should show a singlet for the difluoromethyl group (δ ~5.8–6.2 ppm, ≈ 50 Hz) and distinct aromatic protons. F NMR will confirm the CFH group (δ ~-80 to -90 ppm).

- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 220.984 (calculated for CHBrF).

- Elemental analysis : Carbon and fluorine content should align with theoretical values (±0.3%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Storage : Keep in a cool (<4°C), dry environment in amber glass to prevent light-induced degradation.

- Spill management : Neutralize brominated compound spills with sodium bicarbonate or sand, followed by disposal in halogenated waste containers.

- Emergency response : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity and pharmacokinetic properties in medicinal chemistry?

Methodological Answer: The CFH group enhances metabolic stability by resisting oxidative degradation compared to CH or CHF groups. It also increases lipophilicity (logP ~2.1), improving membrane permeability. In docking studies, the electronegative fluorine atoms can form hydrogen bonds with target proteins (e.g., enzymes or receptors). Researchers should compare IC values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays to quantify this effect .

Q. How can researchers resolve contradictions in reported reaction yields or analytical data for this compound?

Methodological Answer:

- Reproducibility checks : Verify reaction conditions (e.g., moisture levels, catalyst purity) across labs.

- Analytical validation : Cross-validate NMR and MS data with independent techniques (e.g., X-ray crystallography for solid-state confirmation).

- Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) causing yield discrepancies .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Methodological Answer: The difluoromethyl group acts as a meta-directing substituent due to its electron-withdrawing nature, favoring bromination at the 2-position. Computational studies (DFT calculations) can map electron density distributions to predict reactivity. Experimentally, isotopic labeling (e.g., C NMR) or kinetic studies under varying Br concentrations can validate the proposed mechanism .

Q. How does the compound’s stability under acidic or basic conditions impact its application in drug formulation?

Methodological Answer:

- Stability testing : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) and monitor via HPLC.

- Degradation products : Identify byproducts (e.g., debromination or hydrolysis of CFH) using LC-MS.

- Formulation strategies : Use enteric coatings or buffered excipients to mitigate pH-dependent instability .

Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.